5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol
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Overview
Description
5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is a complex organic compound with a unique structure that includes a naphthalene ring substituted with an ethyl group and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol typically involves the borylation of a naphthalene derivative. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a halogenated naphthalene with a boronic ester. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Reagents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are employed.
Substitution: Palladium catalysts and bases like K₂CO₃ (Potassium carbonate) are used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol exerts its effects is primarily through its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing the compound to act as a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol is unique due to the presence of both an ethyl group and a boronic ester group on the naphthalene ring.
Properties
Molecular Formula |
C18H23BO3 |
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Molecular Weight |
298.2 g/mol |
IUPAC Name |
5-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C18H23BO3/c1-6-12-8-7-9-13-10-14(20)11-15(16(12)13)19-21-17(2,3)18(4,5)22-19/h7-11,20H,6H2,1-5H3 |
InChI Key |
QSDQVRJOXPUIQD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)CC)O |
Origin of Product |
United States |
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